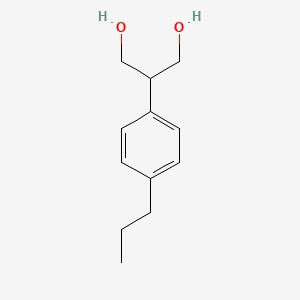![molecular formula C11H10N2O3 B14069547 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine CAS No. 885273-48-3](/img/structure/B14069547.png)
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is characterized by the presence of a benzodioxole ring fused to an oxazole ring, with a methylamine group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups to the methylamine moiety.
Aplicaciones Científicas De Investigación
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also affects cell cycle regulation, leading to cell cycle arrest at specific phases.
Comparación Con Compuestos Similares
Similar Compounds
(2-(benzo[d][1,3]dioxol-5-yl)oxazol-4-yl)methanol: This compound shares a similar core structure but has a hydroxyl group instead of a methylamine group.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a thiazole ring instead of an oxazole ring and exhibit similar biological activities.
Uniqueness
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is unique due to its specific combination of the benzodioxole and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
885273-48-3 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H10N2O3/c1-12-10-5-14-11(13-10)7-2-3-8-9(4-7)16-6-15-8/h2-5,12H,6H2,1H3 |
Clave InChI |
RPPBCVIGVUCBCB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=COC(=N1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





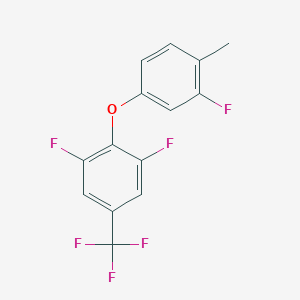
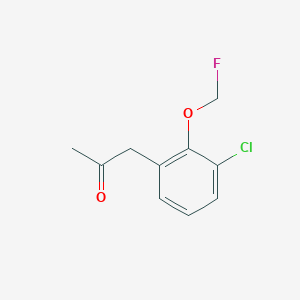
![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
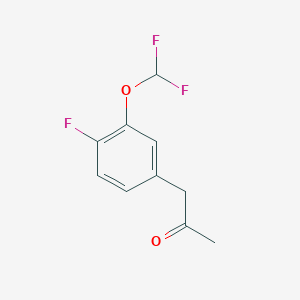

![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)
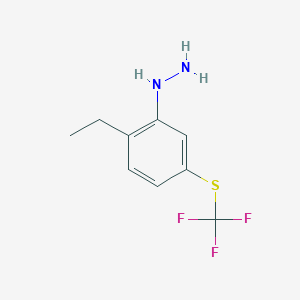

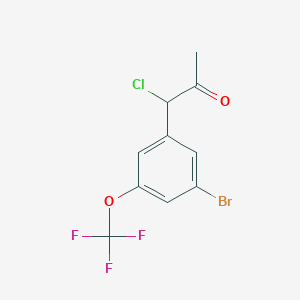
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
